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For Researchers, Scientists, and Drug Development Professionals

Introduction
Armillaramide is a naturally occurring sphingolipid isolated from the edible honey mushroom,

Armillaria mellea. Structurally, it is a ceramide composed of a C18 phytosphingosine backbone

N-acylated with a C16 saturated fatty acid (palmitic acid). The precise stereochemistry of

Armillaramide has been determined to be (2S,3S,4R)-2-hexadecanoylamino-octadecane-

1,3,4-triol[1][2]. Sphingolipids and ceramides are integral components of cell membranes and

are involved in various cellular signaling pathways, including apoptosis, cell proliferation, and

inflammation. Consequently, Armillaramide and its synthetic analogs are of significant interest

for potential therapeutic applications.

This document provides a comprehensive guide to the proposed total synthesis of

Armillaramide, for which a complete synthesis has not yet been reported in the literature. It

also outlines strategies for the synthesis of novel analogs to explore structure-activity

relationships (SAR). Detailed experimental protocols for key synthetic steps are provided,

based on established methodologies for the synthesis of phytosphingosines and ceramides.
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While specific quantitative biological data for pure Armillaramide is limited in publicly available

literature, various extracts and compounds from Armillaria species have demonstrated a range

of biological activities. These activities provide a rationale for the synthesis and further

investigation of Armillaramide and its analogs. Some of the reported activities for compounds

isolated from Armillaria species include cytotoxic, anti-inflammatory, and antimicrobial effects[2]

[3][4].

Compound/Extract
from Armillaria sp.

Biological Activity Cell Line/Organism Reported Effect

Sesquiterpene aryl

esters
Cytotoxicity HCT-116, A549, M231

IC50 values ranging

from 3.17 to 17.57

µmol/L

Armillarikin Cytotoxicity
Human leukemia and

hepatoma cells

Induces apoptosis and

growth inhibition

Armillariella mellea

ethanol extract
Anti-inflammatory

LPS-induced THP-1

cells

Inhibition of NO,

iNOS, COX-2, and

pro-inflammatory

cytokines

Armillaria mellea

extracts
Antimicrobial

B. cereus, S. aureus,

C. albicans

Promising

antimicrobial activity

observed

Sphingolipids

(general)
Various -

Anticancer,

antihepatotoxic, and

immunostimulatory

properties reported

Armillaramide General Bioactivity -

Reported to possess

"certain biological

activities"

Proposed Total Synthesis of Armillaramide
As no total synthesis of Armillaramide has been published, a plausible retrosynthetic analysis

and forward synthetic plan are proposed below. The strategy is based on the convergent
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coupling of a protected phytosphingosine backbone with palmitic acid.

Retrosynthetic Analysis
The retrosynthetic analysis for Armillaramide (1) involves a key amide bond formation

between the C18 phytosphingosine backbone (2) and palmitic acid (3). The phytosphingosine

backbone can be synthesized from a simpler, commercially available chiral starting material,

such as D-serine, to set the stereochemistry at C-2.

Armillaramide (1)

Amide Coupling

Retrosynthesis

Phytosphingosine (2) Palmitic Acid (3)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Armillaramide.

Proposed Forward Synthesis Workflow
The proposed forward synthesis is a multi-step process beginning with the synthesis of the

phytosphingosine backbone, followed by protection of the hydroxyl groups, and concluding with
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the amide coupling to palmitic acid and subsequent deprotection.

D-Serine

Protected Phytosphingosine Synthesis

Selective Protection

Amide Coupling with Palmitic Acid

Final Deprotection

Armillaramide

Click to download full resolution via product page
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Caption: Proposed workflow for the total synthesis of Armillaramide.

Experimental Protocols
The following are detailed protocols for the key steps in the proposed total synthesis of

Armillaramide. These protocols are adapted from established procedures for the synthesis of

similar molecules.

Protocol 1: Synthesis of (2S,3S,4R)-2-aminooctadecane-
1,3,4-triol (Phytosphingosine Backbone)
The stereocontrolled synthesis of the phytosphingosine backbone can be achieved through

various published routes. One efficient method involves an osmium-catalyzed asymmetric

dihydroxylation and subsequent functional group manipulations.

Materials:

(E)-methyl octadec-2-enoate

AD-mix-β

tert-butanol

Water

Methanesulfonyl chloride

Triethylamine

Sodium azide

Lithium aluminum hydride (LAH)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM), anhydrous

Procedure:
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Asymmetric Dihydroxylation: To a stirred solution of (E)-methyl octadec-2-enoate in a 1:1

mixture of tert-butanol and water at 0 °C, add AD-mix-β. Stir the reaction mixture vigorously

at 0 °C for 24 hours. Quench the reaction with sodium sulfite and extract the aqueous layer

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure to yield the diol.

Sulfonylation and Azide Displacement: Dissolve the diol in anhydrous DCM and cool to 0 °C.

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the

reaction for 2 hours at 0 °C. Wash the reaction mixture with saturated sodium bicarbonate

solution and brine. The organic layer is dried and concentrated. The crude mesylate is then

dissolved in DMF, and sodium azide is added. The mixture is heated to 80 °C for 12 hours.

After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic

phase is washed, dried, and concentrated.

Reduction to Phytosphingosine: The crude azide is dissolved in anhydrous THF and added

dropwise to a stirred suspension of LAH in THF at 0 °C. The reaction mixture is then refluxed

for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential

addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and

the filtrate is concentrated to give the crude phytosphingosine, which can be purified by

column chromatography.

Protocol 2: N-acylation of Phytosphingosine with
Palmitic Acid
The final step in the synthesis of Armillaramide is the amide coupling of the phytosphingosine

backbone with palmitic acid. Carbodiimide-mediated coupling is a common and effective

method for this transformation.

Materials:

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine)

Palmitic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF), anhydrous

Triethylamine

Procedure:

Activation of Palmitic Acid: To a solution of palmitic acid in anhydrous DMF, add NHS and

EDC. Stir the mixture at room temperature for 4 hours to form the active NHS ester.

Amide Coupling: In a separate flask, dissolve the phytosphingosine in a mixture of DMF and

triethylamine. Add the solution of the activated palmitic acid (from step 1) dropwise to the

phytosphingosine solution at room temperature. Stir the reaction mixture for 12-18 hours.

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl

acetate. The combined organic layers are washed successively with 1 M HCl, saturated

sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium

sulfate and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford Armillaramide.

Synthesis of Armillaramide Analogs
To explore the structure-activity relationship of Armillaramide, a series of analogs can be

synthesized. Modifications can be introduced in both the fatty acid chain and the

phytosphingosine backbone.

Design of Analogs
Varying the Fatty Acid Chain Length: Synthesize analogs with shorter (e.g., myristic acid,

C14) and longer (e.g., stearic acid, C18; arachidic acid, C20) saturated fatty acid chains.

This will probe the effect of lipophilicity on biological activity.

Introducing Unsaturation in the Fatty Acid Chain: Use unsaturated fatty acids like oleic acid

(C18:1) or linoleic acid (C18:2) to investigate the influence of conformational rigidity and

electronic properties of the acyl chain.

Modification of the Phytosphingosine Backbone: Synthesize analogs with different

stereochemistries or modifications to the hydroxyl groups to understand their importance for
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biological interactions.

General Protocol for Analog Synthesis
The synthesis of analogs with modified fatty acid chains will follow Protocol 2, simply by

substituting palmitic acid with the desired fatty acid. The synthesis of analogs with a modified

phytosphingosine backbone would require starting from different chiral precursors or employing

different stereoselective reactions in Protocol 1.

Proposed Workflow for Analog Synthesis

Phytosphingosine Backbone

Parallel Amide Coupling

Library of Fatty Acids
(Varying length, saturation)

Armillaramide Analogs Library

Click to download full resolution via product page

Caption: Workflow for the synthesis of Armillaramide analogs.

Conclusion
This document provides a detailed framework for the total synthesis of Armillaramide and the

generation of its analogs for research and drug development purposes. Although a total

synthesis has not been formally published, the proposed synthetic route is based on well-

established and reliable chemical transformations. The provided protocols offer a starting point
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for the laboratory synthesis of these promising bioactive molecules. Further investigation into

the biological activities of the synthesized Armillaramide and its analogs will be crucial in

elucidating their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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